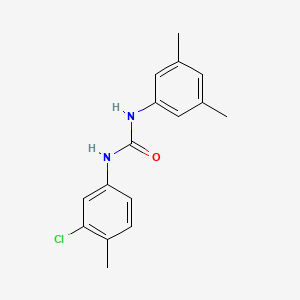
N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
化学反应分析
Types of Reactions
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.
相似化合物的比较
Similar Compounds
- N-(3-chlorophenyl)-N’-(3,5-dimethylphenyl)urea
- N-(4-methylphenyl)-N’-(3,5-dimethylphenyl)urea
- N-(3-chloro-4-methylphenyl)-N’-(4-methylphenyl)urea
Uniqueness
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl rings can lead to distinct interactions with other molecules, making it a valuable compound for various applications.
生物活性
N-(3-chloro-4-methylphenyl)-N'-(3,5-dimethylphenyl)urea, commonly known as Chlortoluron , is a selective herbicide primarily used in agricultural practices. This compound exhibits notable biological activity against various weed species while maintaining safety for cereal crops. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
- Molecular Formula: C16H17ClN2O
- Molecular Weight: 288.77 g/mol
- IUPAC Name: this compound
Synthesis
The synthesis of Chlortoluron typically involves the reaction between 3-chloro-4-methylaniline and 3,5-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out in inert solvents like dichloromethane or toluene under controlled temperature conditions to optimize yield and purity.
Herbicidal Efficacy
Chlortoluron is primarily used as a herbicide due to its selective action against certain grassy and broad-leaved weeds. It is particularly effective in cereal crops, where it helps manage weed populations without harming the crop itself. The compound works by inhibiting the growth of susceptible weed species through the disruption of photosynthetic processes and other metabolic pathways .
Table 1: Comparison of Herbicidal Activity
| Compound Name | Molecular Formula | Activity Type | Target Weeds |
|---|---|---|---|
| Chlortoluron | C16H17ClN2O | Herbicide | Grassy and broad-leaved weeds |
| N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)urea | C16H15Cl2N2O | Insecticide | Broader spectrum |
| N,N'-dimethyl-N-(3-chloro-4-methylphenyl)urea | C10H12ClN2O | Herbicide | Similar to Chlortoluron |
The mechanism by which Chlortoluron exerts its herbicidal effects involves interference with the biosynthesis of specific amino acids necessary for plant growth. This inhibition leads to stunted growth and eventual death of the target weeds. Additionally, studies have indicated that combining Chlortoluron with other herbicides can enhance its efficacy against resistant weed species.
Case Studies
- Field Trials on Cereal Crops : Research conducted on various cereal crops demonstrated that Chlortoluron effectively reduced weed biomass by up to 80% compared to untreated controls. The trials highlighted its selectivity and safety for crops like wheat and barley, showcasing its potential for integrated weed management strategies.
- Combination Treatments : A study investigating the synergistic effects of Chlortoluron when mixed with dihalogen-hydroxy-benzonitriles revealed improved control over resistant weed populations. This combination not only enhanced herbicidal activity but also reduced the required application rates, minimizing environmental impact .
Safety and Environmental Impact
Chlortoluron is classified as a low-risk herbicide when applied according to recommended guidelines. Its selective nature reduces the likelihood of non-target species being affected, making it a favorable option in sustainable agriculture practices. However, ongoing research is necessary to monitor its long-term ecological effects and potential resistance development in weed populations.
属性
CAS 编号 |
853319-08-1 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-3-(3,5-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-6-11(2)8-14(7-10)19-16(20)18-13-5-4-12(3)15(17)9-13/h4-9H,1-3H3,(H2,18,19,20) |
InChI 键 |
CEYVGMLASNTIEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















